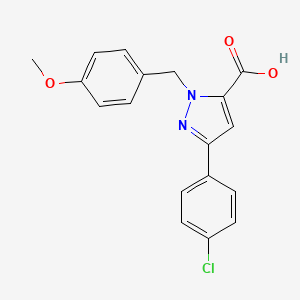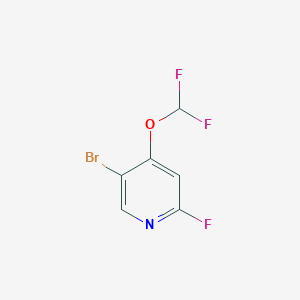
11-Oxomogroside IV
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxomogroside IV involves the glycosylation of mogrol, the aglycone core of mogrosides, with glucose moieties. This process can be achieved through chemical or enzymatic methods. Chemical synthesis often involves the use of glycosyl donors and catalysts under controlled conditions . Enzymatic synthesis, on the other hand, utilizes glycosyltransferases to facilitate the attachment of glucose units to mogrol .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of mogrosides from dried Luo Han Guo fruits using solvents like ethanol or carbon dioxide . The extracted mogrosides are then purified and converted into specific mogrosides, including this compound, through biotransformation processes .
Chemical Reactions Analysis
Types of Reactions: 11-Oxomogroside IV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides and amines under basic or acidic conditions.
Major Products: The major products formed from these reactions include modified mogrosides with altered sweetness and biological activities .
Scientific Research Applications
11-Oxomogroside IV has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 11-Oxomogroside IV involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, inflammation, and glucose metabolism . The compound’s glycosylated structure allows it to interact with specific receptors and enzymes, leading to its biological activities .
Comparison with Similar Compounds
Mogroside IV: Contains two glucose units at both carbon 3 and 24.
Mogroside V: Contains five glucose molecules attached to its aglycone.
11-Oxomogroside V: Similar to 11-Oxomogroside IV but with a different glycosylation pattern.
Uniqueness: this compound is unique due to its specific glycosylation pattern, which contributes to its distinct sweetness and biological activities. Its anti-tumor effects and cytotoxicity against tumor cells further highlight its potential as a therapeutic agent .
Properties
Molecular Formula |
C54H90O24 |
|---|---|
Molecular Weight |
1123.3 g/mol |
IUPAC Name |
(3S,8R,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C54H90O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-30,32-49,55-57,59-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,52+,53-,54+/m1/s1 |
InChI Key |
YWAKRLANXLYUMX-BXUGAXFMSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC(=O)[C@@]5([C@@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-fluorocyclobutyl)acetic acid](/img/structure/B14862699.png)






